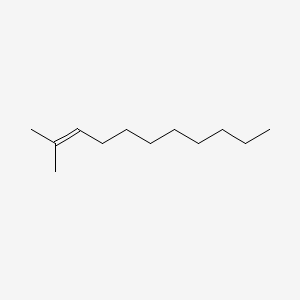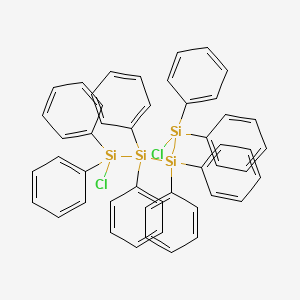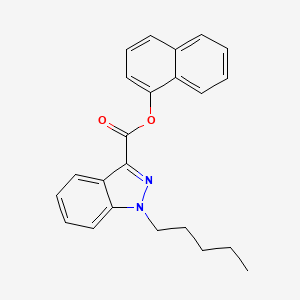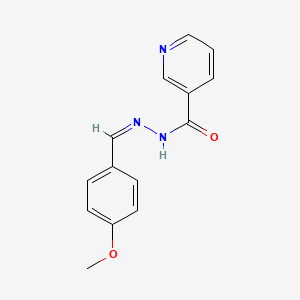
2-Methyl-2-undecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-undecene is an organic compound with the molecular formula C₁₂H₂₄. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known as 2-Methylundec-2-ene and has a molecular weight of 168.3190 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-undecene can be synthesized through various methods. One common approach involves the dehydration of 2-methyl-2-undecanol, where the alcohol is treated with a strong acid such as sulfuric acid to remove water and form the alkene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic dehydrogenation of 2-methylundecane. This process involves the removal of hydrogen atoms from the alkane to form the corresponding alkene. Catalysts such as platinum or palladium are often used to facilitate this reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylundecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can convert it back to 2-methylundecane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl₂), Bromine (Br₂)
Major Products Formed
Oxidation: 2-Methylundecanoic acid
Reduction: 2-Methylundecane
Substitution: 2,3-Dichloro-2-methylundecane, 2,3-Dibromo-2-methylundecane
Scientific Research Applications
2-Methyl-2-undecene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-2-undecene depends on the specific reaction or application. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The compound’s interactions with biological molecules involve binding to specific enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
2-Methyl-2-undecene can be compared with other similar alkenes, such as:
1-Undecene: A linear alkene with a double bond at the first carbon. Unlike this compound, it does not have a methyl group attached to the second carbon.
2-Methyl-1-decene: Similar to this compound but with a shorter carbon chain.
2-Methyl-2-dodecene: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications .
Properties
CAS No. |
56888-88-1 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
SMDXUIYTBVHJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)




